Bromo-dragonfly, (+)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

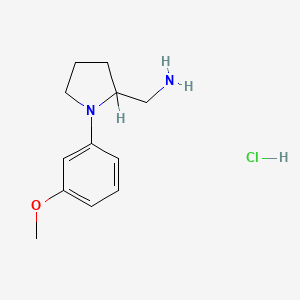

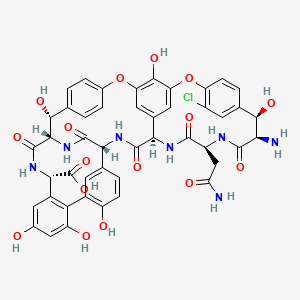

2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposing sides of a central phenyl ring forming the "wings" .

Vorbereitungsmethoden

The synthesis of Bromo-dragonfly, (+)-, involves several steps starting from hydroquinone. The hydroquinone is dialkylated with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to yield the tetrahydrobenzodifuran ring system. This ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ follow. Finally, the trifluoroacetyl protecting group of the amine is removed to give Bromo-dragonfly as a racemic mixture of the R and S enantiomers .

Analyse Chemischer Reaktionen

Bromo-dragonfly, (+)-, undergoes various chemical reactions, including:

Oxidation: The tetrahydrobenzodifuran ring system can be oxidized using DDQ.

Reduction: The nitropropene derivative can be reduced with lithium aluminium hydride to yield the amine intermediate.

Substitution: Para-bromination with elemental bromine is a substitution reaction that introduces a bromine atom into the compound.

Common reagents used in these reactions include n-butyllithium, elemental bromine, DDQ, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final Bromo-dragonfly compound .

Wissenschaftliche Forschungsanwendungen

Bromo-dragonfly, (+)-, has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor. This compound’s high affinity for serotonin receptors makes it valuable for investigating central nervous system serotonin receptor structure and activity .

Wirkmechanismus

Bromo-dragonfly, (+)-, exerts its effects by interacting with the serotonin system. It acts as a potent full agonist for the 5-HT2A receptor, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound’s molecular structure is similar to other hallucinogenic compounds and amphetamines, which allows it to produce LSD-like effects. Additionally, Bromo-dragonfly is a monoamine oxidase A inhibitor, increasing its risks .

Vergleich Mit ähnlichen Verbindungen

Bromo-dragonfly, (+)-, is often compared to other phenethylamine-related compounds, such as:

Lysergic acid diethylamide (LSD): Both compounds produce similar hallucinogenic effects, but Bromo-dragonfly has a longer duration of action.

2C-B: Another phenethylamine compound with hallucinogenic properties, but with a shorter duration of action compared to Bromo-dragonfly.

25X-NBOMe: A series of potent hallucinogens with similar receptor affinities but higher toxicity compared to Bromo-dragonfly

Bromo-dragonfly’s uniqueness lies in its structural resemblance to a dragonfly and its potent, long-lasting effects compared to other hallucinogens.

Eigenschaften

CAS-Nummer |

732237-33-1 |

|---|---|

Molekularformel |

C13H12BrNO2 |

Molekulargewicht |

294.14 g/mol |

IUPAC-Name |

(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1 |

InChI-Schlüssel |

GIKPTWKWYXCBEC-ZETCQYMHSA-N |

Isomerische SMILES |

C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Kanonische SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)

![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)